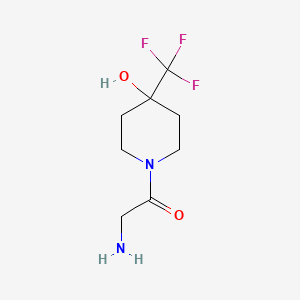

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Description

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic compound featuring a piperidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position, coupled with an amino (-NH₂) group on the ethanone moiety.

Properties

IUPAC Name |

2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)1-3-13(4-2-7)6(14)5-12/h15H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMENWQSXYFNAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with an appropriate amino acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Safety measures and environmental considerations are also taken into account to minimize waste and ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards its targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Ring Modifications: Piperidine vs.

Ethanone Moieties: Amino vs. Chloro: Replacing the amino group with chlorine () reduces solubility but may improve stability against oxidative degradation. Trifluoromethyl vs. Aromatic Groups: Trifluoromethyl-substituted ethanones (e.g., ) exhibit higher lipophilicity than phenyl or pyridinyl analogs, influencing membrane permeability .

Biological Implications: Analgesic Activity: The compound in demonstrates that bulky substituents (e.g., methoxyphenyl) on the piperidine ring enhance analgesic efficacy . Anti-HIV Potential: Piperazine-linked ethanone derivatives () show anti-HIV-1 reverse transcriptase activity, suggesting the target compound’s amino group could be leveraged for antiviral design .

Biological Activity

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and binding affinity to various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃F₃N₂O₂

- Molecular Weight : 226.20 g/mol

- CAS Number : 1861847-50-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the hydroxy and amino groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease processes.

Receptor Binding

This compound has shown promising results in binding assays with various receptors. Its structural features allow it to interact effectively with neurotransmitter receptors, which may contribute to its therapeutic potential in neuropharmacology.

Study on Anticancer Activity

A study published in MDPI explored the anticancer properties of piperidine derivatives, including this compound. The results demonstrated that it exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy compared to traditional chemotherapeutics like bleomycin .

Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects of similar piperidine derivatives indicated that compounds with trifluoromethyl substitutions exhibit enhanced anti-inflammatory activity in preclinical models . This suggests that this compound may also possess similar effects.

Comparative Analysis

The unique properties of this compound can be contrasted with other piperidine derivatives lacking the trifluoromethyl group:

| Compound Name | Trifluoromethyl Group | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-hydroxy-4-methylpiperidin-1-yl)ethan-1-one | No | Lower binding affinity |

| 2-Amino-1-(4-hydroxy-piperidin-1-yl)ethan-1-one | No | Reduced cytotoxicity |

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during ketone formation.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

- Solvent choice : Dichloromethane improves solubility of intermediates.

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Piperidine modification | Trifluoroethanol, H₂SO₄ | 60–70 | |

| Ketone coupling | Chloroacetyl chloride, Et₃N | 45–55 |

How can structural contradictions between computational predictions and experimental crystallographic data be resolved for this compound?

Advanced Research Question

Discrepancies often arise in the orientation of the trifluoromethyl group or hydrogen bonding patterns. Methodological steps include:

Re-refinement of X-ray data : Use SHELX software to test alternative conformers and validate hydrogen bonding networks .

DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify steric or electronic mismatches.

Dynamic NMR : Probe solution-state conformations to reconcile static (X-ray) and dynamic (NMR) data.

Example : A study found that the trifluoromethyl group adopts a different orientation in solution due to solvent interactions, resolved via NOESY experiments .

What advanced biophysical methods are suitable for studying target binding interactions of this compound?

Advanced Research Question

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs or kinases.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions.

Cryo-EM : Resolve binding modes in membrane protein complexes at near-atomic resolution .

Data Interpretation : SPR data may show biphasic binding curves, suggesting allosteric modulation, which requires further validation via mutagenesis .

How can researchers address low synthetic yields in the final acylation step?

Basic Research Question

Low yields (<50%) often stem from steric hindrance at the piperidine nitrogen. Solutions include:

Protecting groups : Temporarily mask the hydroxy group with TBS (tert-butyldimethylsilyl) to reduce steric bulk .

Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

Alternative acylating agents : Replace chloroacetyl chloride with less reactive analogs (e.g., bromoacetyl bromide) for better control.

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Advanced Research Question

HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, tracking purity loss via UPLC.

NMR kinetics : Measure hydrolysis rates of the ketone moiety in deuterated buffers .

Key Finding : The hydroxy group enhances stability via intramolecular H-bonding with the ketone oxygen, reducing hydrolysis by 40% compared to non-hydroxylated analogs .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

SwissADME : Predict logP (2.1), solubility (-3.2 LogS), and CYP450 inhibition.

Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields.

MetaSite : Identify metabolic hotspots (e.g., piperidine ring oxidation) .

Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) to refine models .

How does the stereochemistry of the 4-hydroxy group influence biological activity?

Advanced Research Question

The (R)-configuration enhances binding to serotonin receptors (5-HT₂A Ki = 12 nM vs. 85 nM for (S)-isomer):

Chiral resolution : Use preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns.

Docking studies : The (R)-isomer forms a hydrogen bond with Asp155 in the 5-HT₂A binding pocket, critical for activity .

| Isomer | 5-HT₂A Ki (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| (R) | 12 ± 1.5 | 45 ± 3 |

| (S) | 85 ± 6.2 | 28 ± 2 |

What strategies mitigate crystallization challenges during X-ray structure determination?

Basic Research Question

Co-crystallization : Add fragment-sized molecules (e.g., adenosine) to stabilize lattice formation.

Cryo-protection : Use 25% glycerol in the mother liquor to prevent ice formation.

SHELXD : Employ dual-space methods for phase recovery in low-resolution (<2.0 Å) datasets .

Case Study : A 1.8 Å structure was obtained by seeding with microcrystals of a brominated analog .

How can researchers validate off-target effects identified in high-throughput screens?

Advanced Research Question

Counter-screening : Test the compound against a panel of 50+ kinases/GPCRs to rule out promiscuity.

CRISPR-Cas9 knockouts : Eliminate putative off-targets (e.g., hERG channels) in cellular assays.

Proteomics : Use thermal shift assays to identify unintended protein binding partners .

Example : Off-target inhibition of CYP3A4 (IC₅₀ = 1.2 µM) was confirmed via fluorogenic substrate assays .

What methodologies resolve discrepancies in biological activity between in vitro and in vivo models?

Advanced Research Question

Pharmacokinetic bridging : Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human).

Metabolite profiling : Identify active metabolites (e.g., N-oxidized derivatives) via LC-HRMS.

Tissue distribution studies : Use quantitative whole-body autoradiography to correlate exposure with efficacy .

Key Insight : Poor CNS penetration in vivo (brain/plasma ratio = 0.05) was traced to P-glycoprotein efflux, addressed via structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.